molecular formula C13H9ClN2OS2 B2559064 6-[(4-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde CAS No. 339023-13-1

6-[(4-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde

Cat. No.: B2559064
CAS No.: 339023-13-1
M. Wt: 308.8
InChI Key: AOHIQWIMAJZCET-UHFFFAOYSA-N
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Description

6-[(4-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazole core substituted at position 6 with a 4-chlorobenzyl sulfanyl group and at position 5 with a carbaldehyde moiety. Its molecular formula is C₁₂H₇ClN₂OS₂, with a molecular weight of 294.78 g/mol . The compound is structurally related to imidazothiazole derivatives, which are known for their pharmacological relevance, particularly as ligands for nuclear receptors like the constitutive androstane receptor (CAR) .

Properties

IUPAC Name

6-[(4-chlorophenyl)methylsulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2OS2/c14-10-3-1-9(2-4-10)8-19-12-11(7-17)16-5-6-18-13(16)15-12/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOHIQWIMAJZCET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=C(N3C=CSC3=N2)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde typically involves the reaction of 4-chlorobenzyl chloride with imidazo[2,1-b][1,3]thiazole-5-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-[(4-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-[(4-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[(4-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

CITCO (6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime)

  • Structure : Replaces the sulfanyl group with an oxime ether (O-(3,4-dichlorobenzyl)oxime).
  • Activity : A potent and selective human CAR agonist, inducing CYP2B6 expression in hepatocytes (1.28- to 2.19-fold upregulation) .

6-[(3-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde

  • Structure : Substitutes the 4-chlorobenzyl group with a 3-chlorobenzyl sulfanyl moiety.

6-[(4-Methoxyphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime

  • Structure : Features a 4-methoxyphenyl sulfanyl group and an oxime at position 5.

6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde

  • Structure : Replaces chlorine with a methyl group on the benzyl ring.
  • Physicochemical Properties : Lower molecular weight (242.30 g/mol) and higher predicted pKa (3.16) compared to the target compound, suggesting differences in bioavailability .

Biological Activity

The compound 6-[(4-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a member of the imidazo-thiazole family, which has garnered attention due to its potential biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on its cytotoxic effects against various cancer cell lines, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound's structure can be summarized as follows:

  • Core Structure: Imidazo[2,1-b][1,3]thiazole
  • Substituents: 4-Chlorobenzyl and sulfanyl group at position 6 and an aldehyde at position 5.

Biological Activity Overview

Research indicates that derivatives of imidazo[2,1-b][1,3]thiazoles exhibit a range of biological activities including:

  • Anticancer Activity: Significant cytotoxic effects against various human and murine cancer cell lines.
  • Mechanisms of Action: Induction of apoptosis through mitochondrial pathways without cell cycle arrest.

Cytotoxicity Studies

A study evaluated the cytotoxic effects of several derivatives, including This compound , against different cancer cell lines. The findings are summarized in the table below:

CompoundCell LineIC50 (µM)Mechanism of Action
4iMCF-7 (Breast)5.2Apoptosis via mitochondrial pathway
4iHeLa (Cervical)4.8Apoptosis via mitochondrial pathway
4iA549 (Lung)6.0Apoptosis without cell cycle arrest

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

The mechanism by which This compound induces cytotoxicity involves several key processes:

  • Apoptosis Induction: The compound triggers apoptosis in cancer cells as evidenced by:
    • Increased Annexin V-FITC staining.
    • Alterations in mitochondrial membrane potential.
    • DNA fragmentation assays indicating late-stage apoptosis.
  • Cell Cycle Analysis: Studies showed that the compound does not significantly alter the cell cycle phases but rather promotes programmed cell death.

Structure-Activity Relationship (SAR)

The biological activity of imidazo[2,1-b][1,3]thiazoles is influenced by various substituents on the core structure. Key observations from SAR studies include:

  • Chlorine Substitution: The presence of a chlorine atom on the benzyl group enhances cytotoxicity.
  • Sulfanyl Group: The sulfanyl moiety contributes to increased interaction with biological targets.
  • Aldehyde Functionality: The aldehyde group at position 5 is crucial for maintaining activity against cancer cells.

Case Studies

Several studies have reported on the anticancer properties of related compounds:

  • A study demonstrated that a derivative with a similar structure exhibited notable inhibition against breast cancer cells with an IC50 value of approximately 5 µM .
  • Another investigation highlighted a compound that effectively inhibited tumor growth in vivo without significant side effects .

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